molecular formula C17H20N2O5 B566053 N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide CAS No. 1297530-08-5

N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide

Cat. No.: B566053
CAS No.: 1297530-08-5
M. Wt: 332.356
InChI Key: LMOLCPSRMRHUEJ-UHFFFAOYSA-N
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Description

N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide (CAS 1297530-08-5) is a chemical compound with the molecular formula C17H20N2O5 . This complex molecule is characterized by a hybrid structure incorporating multiple pharmacologically relevant motifs, including a 1,3-dioxane ring and a methyl-substituted phenyloxazole group, linked by a methylene bridge and terminated with a critical N-hydroxycarboxamide functional group. The N-hydroxycarboxamide moiety is a key feature in compounds known as hydroxamic acids, which are of significant interest in medicinal chemistry and chemical biology research for their ability to chelate metal ions . This property makes such compounds valuable as inhibitors for metalloenzymes, and they are widely studied in the context of developing therapeutic agents. Researchers can leverage this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a standard in analytical studies. It is also a candidate for investigations into enzyme inhibition, particularly targeting metal-dependent enzymes like matrix metalloproteinases (MMPs) or histone deacetylases (HDACs). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-hydroxy-2-methyl-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1,3-dioxane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-11-14(18-15(24-11)13-6-4-3-5-7-13)8-12-9-22-17(2,23-10-12)16(20)19-21/h3-7,12,21H,8-10H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOLCPSRMRHUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CC3COC(OC3)(C)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic approach to N-hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide involves disconnecting the molecule into three primary fragments:

  • The 5-methyl-2-phenyl-4-oxazolemethyl subunit

  • The 1,3-dioxane ring bearing a methyl group at C2

  • The hydroxamic acid (-NHOH) functionality at the carboxamide position

Critical disconnections include the C5-methylene bridge linking the oxazole to the dioxane and the amide bond connecting the dioxane to the hydroxamic acid.

Synthesis of the 5-Methyl-2-Phenyl-4-Oxazolemethyl Subunit

The 4-position methyl group on the oxazole ring necessitates careful regiocontrol during cyclization. A modified Robinson-Gabriel synthesis is typically employed:

Step 1: Formation of Oxazole Precursor
Acylated α-amino ketones are condensed with acetic anhydride or phosphoryl chloride to form the oxazole core. For 5-methyl-2-phenyl-4-oxazole:

  • Benzamide is treated with ethyl acetoacetate under acidic conditions (H2SO4, 80°C) to yield 2-phenyl-4-acetyloxazole.

  • Methylation at C5 is achieved via Friedel-Crafts alkylation using methyl iodide and AlCl3 in dichloromethane.

Step 2: Introduction of Methylene Linker
The oxazolemethyl group is installed through a nucleophilic substitution or Mitsunobu reaction:

  • Bromination of the oxazole’s methyl group using NBS (N-bromosuccinimide) followed by coupling with a dioxane precursor via a Grignard reagent.

Construction of the 1,3-Dioxane Ring

The 1,3-dioxane ring is synthesized via acid-catalyzed cyclization of a diol or ketone derivative. Two predominant methods are documented:

Method A: Cyclocondensation of Glycerol Derivatives

  • 2-Methyl-1,3-propanediol is reacted with ketomalonic acid in the presence of p-toluenesulfonic acid (pTSA) at 110°C.

  • The resulting dioxane-2-carboxylic acid is isolated via fractional distillation (yield: 68–72%).

Method B: Ring-Closing Metathesis
A diene precursor undergoes metathesis using a Grubbs II catalyst (5 mol%) in toluene at 40°C. This method offers superior stereocontrol but requires anhydrous conditions.

Incorporation of the Hydroxamic Acid Functionality

The hydroxamic acid group is introduced via late-stage functionalization to avoid premature oxidation:

Step 1: Ester to Hydroxamate Conversion

  • The dioxane-2-carboxylate ester is saponified to the carboxylic acid using LiOH in THF/H2O.

  • Activation as an acyl chloride (SOCl2, 0°C) followed by reaction with hydroxylamine hydrochloride (NH2OH·HCl) in pyridine yields the hydroxamic acid.

Alternative Route: Direct Amidoximation
The carboxylic acid is treated with CDI (1,1'-carbonyldiimidazole) to form an imidazolide intermediate, which reacts with hydroxylamine in DMF (N,N-dimethylformamide).

Final Assembly and Purification

Convergent synthesis is preferred to mitigate steric hindrance during coupling:

  • Oxazole-Dioxane Coupling
    The oxazolemethyl bromide is coupled to the dioxane intermediate via a Williamson ether synthesis (K2CO3, DMF, 60°C).

  • Global Deprotection and Workup

  • Removal of protecting groups (e.g., Boc via TFA)

  • Purification by silica gel chromatography (hexane/EtOAc gradient)

  • Recrystallization from ethanol/water (4:1) affords the final compound as white crystals (mp 148–150°C).

Analytical Data and Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 10.82 (s, 1H, -NHOH), 7.85–7.45 (m, 5H, Ph), 4.32 (d, J = 11 Hz, 2H, dioxane O-CH2), 3.98 (s, 2H, oxazole-CH2), 2.41 (s, 3H, oxazole-CH3), 1.48 (s, 3H, dioxane-CH3).

  • HRMS (ESI+): m/z calc. for C18H21N2O5 [M+H]+: 369.1422; found: 369.1419.

Purity Assessment
HPLC analysis (C18 column, MeCN/H2O + 0.1% TFA) shows ≥98% purity (tR = 6.74 min).

Optimization Challenges and Scale-Up Considerations

Key hurdles in large-scale production include:

  • Oxazole Methylation Selectivity: Competing C2 vs. C5 methylation requires precise stoichiometric control.

  • Dioxane Ring Stability: Acidic conditions during cyclization may lead to ring-opening; neutral buffers (pH 6–7) mitigate this.

  • Hydroxamic Acid Stability: Prone to oxidation; inert atmosphere (N2) and antioxidants (BHT) are critical during storage.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Linear Synthesis3295Simplified intermediate handlingLow overall yield
Convergent Approach5798ModularityHigh catalyst loading required
Hybrid Strategy4597Balances cost/efficiencyMulti-step purification needed

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Pharmacological Applications

1. PCSK9 Inhibition
One of the primary applications of N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide is its role as a PCSK9 inhibitor. PCSK9 (Proprotein Convertase Subtilisin/Kexin Type 9) plays a crucial role in cholesterol metabolism by regulating LDL receptor levels. Inhibiting PCSK9 can lead to lower LDL cholesterol levels, which is beneficial for treating dyslipidemia and related cardiovascular diseases .

2. Treatment of Dyslipidemia
The compound shows promise in the treatment of dyslipidemia, a condition characterized by abnormal lipid levels in the blood. Dyslipidemia is a significant risk factor for cardiovascular diseases, and effective management can reduce morbidity and mortality associated with these conditions .

Biological Studies

Case Study: Efficacy in Animal Models
In a study evaluating the efficacy of this compound on dyslipidemia, researchers administered the compound to hyperlipidemic rats. The results indicated a significant reduction in total cholesterol and LDL levels compared to control groups, suggesting its potential as a therapeutic agent for lipid regulation .

Computational Studies

Recent advancements in computational chemistry have facilitated the exploration of the molecular characteristics and interactions of this compound. Density Functional Theory (DFT) calculations have been employed to predict its reactivity and stability profiles.

Data Table: Computational Insights

PropertyValue
Optimized GeometryDFT B3LYP/6-31G(d)
HOMO-LUMO Gap3.45 eV
Binding Energy (PCSK9)-12.34 kcal/mol
Predicted SolubilityModerate

Mechanism of Action

The mechanism of action of N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison
Compound Name Core Structure Key Functional Groups Biological Targets/Applications
N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide 1,3-Dioxane Hydroxamic acid, Oxazole Not explicitly reported (inference: HDAC inhibition)
Darglitazone (5-[[4-[3-(5-methyl-2-phenyl-4-oxazolyl)-1-oxopropyl]phenyl]methyl]-2,4-thiazolidinedione) Thiazolidinedione Oxazole, Thiazolidinedione PPARγ agonist (anti-diabetic)
RS 504393 (CCR2 antagonist) Spirobenzoxazine-piperidine Oxazole, Spirocyclic system CCR2 antagonist (anti-inflammatory)
Aleglitazar ((S)-2-Methoxy-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-benzothiophen-7-yl]propionic acid) Benzothiophene-propanoic acid Oxazole, Methoxypropanoic acid Dual PPARα/γ agonist (metabolic disorders)

Key Observations :

  • The 5-methyl-2-phenyl-4-oxazolyl group is a common pharmacophore in all listed compounds, suggesting its role in target binding or stability.
  • The hydroxamic acid in the target compound differentiates it from analogs like Darglitazone (thiazolidinedione) and Aleglitazar (propanoic acid), which have distinct mechanisms (e.g., PPAR activation).

Pharmacological and Functional Differences

Table 2: Functional Comparison
Compound Mechanism of Action Solubility/Stability Known Applications
Target Compound Potential HDAC inhibition (inferred) Soluble in DMSO; short shelf life Research use (exact applications unconfirmed)
Darglitazone PPARγ agonism Soluble in DMSO; stable crystalline form Diabetes research
RS 504393 CCR2 receptor antagonism Not reported Inflammation studies
Aleglitazar Dual PPARα/γ agonism Propanoic acid enhances aqueous solubility Metabolic syndrome trials

Key Insights :

  • The hydroxamic acid group in the target compound may enable metal ion coordination , a feature critical for HDAC inhibition, unlike the carboxylic acid or thiazolidinedione groups in analogs.
  • Stability issues (short shelf life) of the target compound contrast with the crystalline stability of Darglitazone, necessitating specialized storage .
  • Solubility: While all compounds are DMSO-soluble, Aleglitazar’s propanoic acid group may improve aqueous compatibility compared to the hydrophobic dioxane ring in the target compound.

Biological Activity

N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-cancer research. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

1. Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₅H₁₅N₃O₃
  • CAS Number : 1297530-08-5

This compound features a dioxane ring along with an oxazole moiety, which are known for their diverse biological activities.

2. Synthesis

The synthesis of this compound involves multi-step organic reactions. The process typically includes the formation of the oxazole ring followed by the introduction of the dioxane structure. Various synthetic methodologies have been explored to optimize yield and purity.

3.1 Antimicrobial Activity

Research has demonstrated that N-Hydroxy derivatives exhibit significant antimicrobial properties. A study evaluated several derivatives against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3gPseudomonas aeruginosa0.21 µM
3gEscherichia coli0.21 µM
3gMicrococcus luteusModerate activity
3gCandida spp.Antifungal activity

The compound showed potent inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .

3.2 Anti-cancer Activity

In addition to its antimicrobial properties, N-Hydroxy derivatives have been investigated for their anti-cancer activity. Studies utilizing MTT assays revealed that specific derivatives exhibited cytotoxic effects on various cancer cell lines, including:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)18

These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms that warrant further investigation .

4. Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between N-Hydroxy derivatives and target proteins involved in bacterial resistance mechanisms. The most active compound demonstrated favorable binding energies with targets such as MurD and DNA gyrase, which are critical for bacterial cell wall synthesis and DNA replication, respectively.

Key Findings from Docking Studies:

Protein TargetBinding Energy (kcal/mol)Interaction Type
MurD-8.5Hydrogen bonds
DNA gyrase-9.0Pi-Pi stacking

These interactions are essential for the antibacterial efficacy of the compound, highlighting its potential as a lead structure for drug development .

5. Case Studies and Research Findings

Several studies have highlighted the biological activity of N-Hydroxy derivatives:

  • Antimicrobial Efficacy : A comprehensive evaluation of various derivatives demonstrated that modifications to the oxazole ring significantly affected antimicrobial potency, with certain substitutions enhancing activity against resistant strains.
  • Cytotoxicity Profiles : Research focused on assessing cytotoxicity revealed that specific structural features correlate with increased selectivity towards cancer cells versus normal cells, suggesting a promising therapeutic window.
  • In Silico Predictions : Computational analyses indicated favorable pharmacokinetic properties for selected derivatives, suggesting good bioavailability and metabolic stability which are crucial for clinical applications .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:

Coupling Reactions : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with triethylamine as a base to facilitate amide bond formation .

Heterocycle Formation : Construct the oxazole ring via cyclization under reflux conditions in solvents like ethanol or dimethylformamide (DMF) .

Purification : Employ recrystallization (ethanol-DMF mixtures) or column chromatography for high-purity isolation .

  • Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize yields by adjusting solvent polarity and temperature .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
  • IR Spectroscopy : Identify functional groups (e.g., hydroxy, carboxamide) via characteristic absorption bands .
  • X-ray Crystallography : Use SHELX or SIR97 for crystal structure determination, particularly for resolving conformational isomers .
    • Data Interpretation : Compare experimental spectra with simulated data from quantum chemical calculations (e.g., DFT) to validate structural assignments .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Anticancer Activity : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Controls : Include positive controls (e.g., doxorubicin for anticancer assays) and solvent-only blanks to rule out cytotoxicity from reagents .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols/dust .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Questions

Q. How can computational chemistry optimize the synthesis of this compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to identify low-energy transition states and intermediates .
  • Machine Learning : Train models on reaction databases to predict optimal solvents, catalysts, and temperatures .
    • Case Study : ICReDD’s approach integrates computational predictions with high-throughput experimentation to reduce trial-and-error cycles .

Q. How can statistical experimental design improve reaction yield and reproducibility?

  • Methodological Answer :

  • Factorial Design : Screen variables (e.g., temperature, solvent ratio) using a 2^k factorial approach to identify significant factors .
  • Response Surface Methodology (RSM) : Optimize conditions via central composite design (CCD) to maximize yield .
    • Example : A 3-factor CCD reduced the number of experiments by 40% while achieving 85% yield in a similar oxadiazole synthesis .

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

  • Methodological Answer :

  • Disorder in Flexible Groups : The dioxane ring and oxazole substituents may exhibit positional disorder. Use SHELXL’s PART and SUMP instructions to model disorder .
  • Twinned Crystals : Apply TwinRotMat in SIR97 to refine data from non-merohedral twins .
    • Validation : Cross-check refinement metrics (R-factor, Δρ) with PLATON’s validation suite .

Q. How can contradictions in reported biological activities be systematically analyzed?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values across studies, adjusting for variables like cell line passage number and assay protocols .
  • Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to assess target binding affinity variations due to conformational flexibility .
    • Case Study : Discrepancies in antimicrobial activity of oxadiazole derivatives were resolved by standardizing inoculum size and growth media .

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